molecular formula C6H4N2O3 B3190631 1-Nitro-4-nitrosobenzene CAS No. 4485-08-9

1-Nitro-4-nitrosobenzene

Cat. No.: B3190631
CAS No.: 4485-08-9
M. Wt: 152.11 g/mol
InChI Key: IDZTUECABAHWLE-UHFFFAOYSA-N
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Description

Contextual Significance of Nitrosoarenes in Chemical Research

Nitrosoarenes are versatile building blocks in organic synthesis due to the reactive nature of the nitroso group. rsc.orgbeilstein-journals.org They can act as both electrophiles and nucleophiles, participating in a wide array of chemical reactions. rsc.orgacs.org This reactivity allows for the synthesis of various nitrogen- and oxygen-containing molecules. beilstein-journals.org

Key reactions involving nitrosoarenes include:

Diels-Alder Reactions: They can react with dienes to form heterocyclic compounds. wikipedia.org

Mills Reaction: Condensation with anilines leads to the formation of azobenzene (B91143) derivatives. wikipedia.org

Ehrlich-Sachs Reaction: Reaction with active methylene (B1212753) compounds, like phenylacetonitrile, yields imines. wikipedia.org

Nitroso-Ene Reactions: These reactions are important for forming new carbon-nitrogen bonds. beilstein-journals.orgresearchgate.net

Nitroso Aldol Reactions: This reaction is used to create α-aminoxy and α-hydroxyamino carbonyl compounds. beilstein-journals.orgresearchgate.net

The ability of nitrosoarenes to participate in these and other reactions, such as cyclizations and rearrangements, makes them valuable intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. rsc.orgcymitquimica.comontosight.ai Furthermore, their unique monomer-dimer equilibrium serves as a model system for studying reaction mechanisms in the solid state. mdpi.comat.ua

Historical Perspectives on the Study of 1-Nitro-4-nitrosobenzene and Related Structures

The study of C-nitroso compounds dates back to 1874. acs.org Early researchers were intrigued by the characteristic blue or blue-green color of the monomers and the white color of the solid dimers. acs.org This color change was soon attributed to the dimerization of the nitroso compounds. acs.org

The first synthesis of nitrosobenzene (B162901) was achieved by Adolf von Baeyer through the reaction of diphenylmercury (B1670734) with nitrosyl bromide. wikipedia.org Modern synthetic methods often involve the oxidation of anilines or the reduction of nitroaromatics to hydroxylamines followed by oxidation. wikipedia.orgresearchgate.net

Research into the radical scavenging properties of nitroso compounds began accidentally during investigations of photochemical nitrosation. cdnsciencepub.com This discovery led to the development of the spin-trapping technique, which has become an invaluable tool for studying radical reaction mechanisms. cdnsciencepub.com

The specific compound, this compound, is synthesized from nitrobenzene (B124822). evitachem.comwikipedia.org Its study is part of the broader investigation into nitroaromatic compounds, which are important industrial chemicals used in the production of dyes, pesticides, and pharmaceuticals. ontosight.ainih.gov The presence of both a nitro and a nitroso group on the same aromatic ring makes this compound a particularly interesting subject for studying the interplay of these two functional groups and their influence on the molecule's reactivity and properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4485-08-9

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

1-nitro-4-nitrosobenzene

InChI

InChI=1S/C6H4N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4H

InChI Key

IDZTUECABAHWLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N=O)[N+](=O)[O-]

Other CAS No.

4485-08-9

Origin of Product

United States

Synthetic Methodologies for 1 Nitro 4 Nitrosobenzene and Analogues

Oxidation Pathways from Substituted Anilines to Nitrosoarenes

The oxidation of an amino group to a nitroso group is a delicate transformation that requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding nitro compound.

Caro's Acid and Peroxymonosulfate-Mediated Oxidations

Caro's acid (peroxymonosulfuric acid, H₂SO₅) is a powerful oxidizing agent capable of converting anilines to their corresponding nitroso derivatives. wikipedia.org This method is a classic approach to the synthesis of nitrosobenzene (B162901) from aniline (B41778). gelest.com The reaction proceeds through the electrophilic attack of the peroxy acid on the nitrogen atom of the aniline.

A related and often more convenient reagent is potassium peroxymonosulfate (B1194676) (also known as Oxone). This stable salt is used in a biphasic system to achieve the desired oxidation. For instance, the synthesis of 1-nitro-4-nitrosobenzene can be accomplished by the oxidation of 4-nitroaniline (B120555) with potassium peroxymonosulfate. wm.edu This reaction, however, may yield by-products such as 4,4'-dinitroazoxybenzene, necessitating purification steps like recrystallization to obtain the pure nitroso compound. wm.edu

Hydrogen Peroxide-Based Systems in the Presence of Catalysts

Aqueous hydrogen peroxide (H₂O₂) is an attractive "green" oxidant due to its low cost and the formation of water as the only byproduct. researchgate.net However, its use for the selective oxidation of anilines to nitrosoarenes typically requires a catalyst to achieve high yields and selectivity. wikipedia.org Various metal-based catalysts have been developed for this purpose.

Molybdenum and tungsten-based catalysts are particularly effective. For example, molybdenum salts such as ammonium (B1175870) molybdate (B1676688) can catalyze the oxidation of anilines with H₂O₂ in a water-methanol solution. wikipedia.org The resulting nitroso compounds, being insoluble, precipitate from the reaction mixture and can be easily isolated. wikipedia.org The pH of the reaction medium is a critical parameter, with optimal results generally obtained in the range of 3-5. wikipedia.org Similarly, heteropolyoxometalates, such as those based on tungsten (e.g., H₃PW₁₂O₄₀), have been shown to be efficient catalysts for the selective conversion of aniline to nitrosobenzene using 30% aqueous H₂O₂ under two-phase conditions. nih.govnih.gov

Methylrhenium trioxide (MTO) is another potent catalyst for this transformation. chemeurope.com The choice of catalyst and reaction conditions allows for the selective synthesis of a wide range of substituted nitrosobenzenes in high yields. chemeurope.com

Catalytic Oxidation of Anilines to Nitrosoarenes using H₂O₂
CatalystSubstrateProductKey ConditionsYieldReference
Ammonium MolybdateAnilinesNitrosoarenesWater-methanol, pH 3-5, 4 eq. H₂O₂Good to Excellent (53-90%) wikipedia.org
H₃PW₁₂O₄₀AnilineNitrosobenzeneDichloromethane, room temp., 2 eq. H₂O₂>86% selectivity nih.gov
[Mo(O)(O₂)₂(H₂O)(hmpa)]Substituted AnilinesSubstituted Nitrosobenzenes-High yields chemeurope.com
Methylrhenium TrioxideAnilinesNitrosoarenes-- chemeurope.com

Controlled Synthesis of Nitroso Functionalization via Advanced Oxidants

The selective synthesis of nitrosoarenes from anilines hinges on preventing over-oxidation to nitroarenes or the formation of dimeric species like azoxybenzenes. wikipedia.org This control can be achieved by carefully tuning reaction conditions or by employing more selective, "advanced" oxidants.

In hydrogen peroxide-based systems, temperature is a crucial factor for selectivity. For instance, with certain heteropolyacid catalysts, conducting the reaction at room temperature favors the formation of nitrosoarenes, while increasing the temperature to 60°C leads to the corresponding nitroarenes. wikipedia.org The strength of the base in the reaction medium can also be used to control the product selectivity; a mild base can favor azoxybenzene (B3421426) formation, whereas a stronger base can promote the synthesis of nitroaromatics. researchgate.netlibretexts.org

Besides peroxide-based systems, other peroxy acids have been employed. Peroxybenzoic acid, for example, has been used for the oxidation of sterically hindered or electronically deactivated anilines, such as 2,6-difluoroaniline, to the corresponding nitroso compounds. nih.gov Trifluoroperacetic acid is another powerful oxidant that can be used for weakly basic amines like nitroaniline. wikipedia.org The choice of the oxidant and the fine-tuning of reaction parameters are thus key to the controlled and selective synthesis of the nitroso functional group.

Nitrosation Reactions of Organometallic Precursors

An alternative to the oxidation of anilines is the nitrosation of organometallic compounds, where a carbon-metal bond is cleaved and a nitroso group is introduced. This approach can offer excellent regioselectivity, as the position of the nitroso group is predetermined by the position of the metal.

Electrophilic Nitrosodesilylation Approaches from Trimethylsilyl (B98337) Benzene (B151609) Derivatives

A modern and efficient method for the regioselective synthesis of nitrosoarenes is the electrophilic ipso-substitution of aryl-silicon bonds. nih.govlibretexts.orgwikipedia.org In this approach, an aryltrimethylsilane is treated with a nitrosating agent, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄). The trimethylsilyl group acts as an effective leaving group, allowing the nitrosonium ion (NO⁺) to attack the ipso-carbon atom. nih.govlibretexts.org

This nitrosodesilylation reaction has been optimized for a range of starting materials, including those that are moderately electron-deficient, electron-rich, or sterically hindered. libretexts.org The key advantage of this strategy is the circumvention of regioselectivity issues that can arise in the direct electrophilic substitution of arenes. nih.gov Mechanistic studies using ¹⁹F NMR have identified a stable intermediate, which is believed to be an NO⁺ adduct with the newly formed nitrosobenzene derivative. This complex subsequently decomposes upon aqueous workup to yield the final nitrosoarene product. libretexts.orgwikipedia.org

Electrophilic Nitrosodesilylation of Trimethylsilyl Benzene Derivatives
Substrate TypeNitrosating AgentKey FeatureReference
Electron-deficient, electron-rich, sterically hinderedNOBF₄High regioselectivity nih.govlibretexts.org
Trimethylsilyl-substituted benzenesNOBF₄Characterization of a stable NO⁺ adduct intermediate libretexts.orgwikipedia.org

Nitration of Substituted Benzenes Leading to Nitro-Nitroso Derivatives

The synthesis of aromatic compounds containing both nitro (-NO₂) and nitroso (-NO) groups, such as this compound, through the nitration of a pre-substituted benzene ring is governed by the principles of electrophilic aromatic substitution (EAS). The success and outcome of such a reaction are critically dependent on the nature of the substituent already present on the aromatic ring, which dictates the position of the incoming nitro group. This process involves the introduction of a nitro group by replacing a hydrogen atom on the aromatic ring with an electrophile, the nitronium ion (NO₂⁺). libretexts.org

Regioselective Considerations in Multi-Substituted Aromatic Systems

Regioselectivity in the nitration of substituted benzenes refers to the preferential orientation of the incoming electrophile to a specific position on the aromatic ring. The substituent already present on the ring directs the incoming nitro group to the ortho, meta, or para positions. This directing effect is a consequence of the substituent's ability to either donate or withdraw electron density from the ring, which in turn stabilizes or destabilizes the carbocation intermediate formed during the reaction. vanderbilt.edu

Substituents are broadly classified into two categories:

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They stabilize the carbocation intermediate, particularly when the electrophile adds to the ortho or para positions. Examples include methyl (-CH₃), hydroxyl (-OH), and alkoxy (-OR) groups. These are known as ortho, para-directors. vanderbilt.edu For instance, the nitration of methylbenzene (toluene) proceeds approximately 25 times faster than that of benzene and yields predominantly a mixture of 2-nitromethylbenzene and 4-nitromethylbenzene. libretexts.org

Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive towards electrophiles. They destabilize the carbocation intermediate. While they slow down the reaction at all positions, the deactivation is most pronounced at the ortho and para positions. Consequently, substitution occurs primarily at the meta position. The nitro group (-NO₂) is a powerful deactivating group and is therefore a meta-director. masterorganicchemistry.comchemistrysteps.com When nitrobenzene (B124822) is subjected to further nitration, which requires more forceful conditions like higher temperatures, the incoming second nitro group is directed to the meta position, forming 1,3-dinitrobenzene. libretexts.orgchemguide.co.uk

The synthesis of a 1,4-disubstituted nitro-nitroso compound via nitration presents a regiochemical challenge. If one were to start with nitrobenzene, the strong meta-directing effect of the existing nitro group would prevent the formation of a 1,4-substituted product. Conversely, attempting to nitrate (B79036) nitrosobenzene would be complicated by the directing effects of the nitroso group and its potential sensitivity to the strong oxidizing conditions of the nitration reaction. Therefore, achieving a specific substitution pattern like 1,4-disubstitution often requires multi-step synthetic strategies or specialized conditions that can override the inherent directing effects of the functional groups involved. researchgate.net

Starting SubstrateSubstituent GroupDirecting EffectMajor Nitration Products
Toluene-CH₃ (Methyl)Activating, Ortho, Para-Director2-Nitrotoluene, 4-Nitrotoluene libretexts.org
Chlorobenzene-Cl (Chloro)Deactivating, Ortho, Para-Director1-Chloro-2-nitrobenzene, 1-Chloro-4-nitrobenzene
Nitrobenzene-NO₂ (Nitro)Deactivating, Meta-Director1,3-Dinitrobenzene libretexts.orgchemguide.co.uk
Anisole-OCH₃ (Methoxy)Activating, Ortho, Para-Director2-Nitroanisole, 4-Nitroanisole

Electrophilic Aromatic Substitution Dynamics and Mechanistic Insights

The mechanism can be broken down into three key steps:

Generation of the Electrophile: The active electrophile in aromatic nitration is the nitronium ion (NO₂⁺). It is typically generated in situ by reacting concentrated nitric acid (HNO₃) with a stronger acid, usually concentrated sulfuric acid (H₂SO₄). chemistrysteps.comalevelh2chemistry.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. masterorganicchemistry.comyoutube.com

HNO₃ + 2H₂SO₄ → NO₂⁺ + 2HSO₄⁻ + H₃O⁺ alevelh2chemistry.com

Formation of the Carbocation Intermediate: The electron-rich π-system of the substituted benzene ring acts as a nucleophile and attacks the nitronium ion. This step is the slow, rate-determining step of the reaction because it disrupts the aromaticity of the ring. masterorganicchemistry.comalevelh2chemistry.com The result is the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. nih.gov

Deprotonation and Restoration of Aromaticity: In the final, rapid step, a weak base in the reaction mixture (such as H₂O or HSO₄⁻) removes a proton from the carbon atom that bears the new nitro group. youtube.com The electrons from the carbon-hydrogen bond move back into the ring, restoring its aromaticity and yielding the final nitro-substituted product. alevelh2chemistry.com

The substituent already on the ring profoundly influences the stability of the sigma complex, which explains its directing effect. For a meta-directing group like -NO₂, the positive charge of the carbocation intermediate is never placed on the carbon atom directly attached to the substituent in the resonance structures for meta attack. In contrast, for ortho and para attack, one of the resonance structures places the positive charge adjacent to the electron-withdrawing nitro group, which is highly destabilizing. Consequently, the transition state leading to the meta product is of lower energy, and this isomer is formed preferentially. researchgate.net

StepDescriptionKey Species InvolvedKinetic Profile
1Generation of the electrophile.HNO₃, H₂SO₄, NO₂⁺ (Nitronium ion)Fast, pre-equilibrium
2Nucleophilic attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation.Substituted Benzene, NO₂⁺, Sigma Complex (Wheland Intermediate)Slow, Rate-Determining masterorganicchemistry.comalevelh2chemistry.com
3Deprotonation of the carbocation to restore aromaticity.Sigma Complex, Weak Base (e.g., HSO₄⁻), Final ProductFast youtube.com

Reaction Mechanisms and Chemical Transformations of 1 Nitro 4 Nitrosobenzene

Reduction Pathways of the Nitroso Group

The nitroso group is highly susceptible to reduction, typically undergoing a four-electron reduction to form the corresponding amine. This transformation can proceed through various mechanisms, including stepwise chemical reduction, catalytic hydrogenation, and electrochemical methods, often involving key intermediates.

Reduction to Hydroxylamine (B1172632): The nitroso group first undergoes a two-electron reduction, coupled with the addition of two protons, to yield a hydroxylamine derivative. This step is generally rapid. nih.gov

Reaction: R-NO + 2e⁻ + 2H⁺ → R-NHOH

Reduction to Amine: The hydroxylamine intermediate is then further reduced in a subsequent two-electron, two-proton step to form the final amino product.

Reaction: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

This stepwise reduction is a fundamental pathway observed with various reducing agents, including metal-based systems like zinc dust in aqueous ammonium (B1175870) chloride. wikipedia.org The hydroxylamine derivative is a key intermediate in this transformation. nih.gov

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro and nitroso compounds, typically employing hydrogen gas and a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel. google.comwikipedia.org The mechanism for the hydrogenation of nitroarenes, which involves nitroso intermediates, has been described by two primary pathways originating from the work of Haber. google.com

Direct Route: This pathway involves the stepwise reduction of the nitroso group to hydroxylamine and then to the amine on the catalyst surface. google.com

Condensation Route: This parallel pathway involves a condensation reaction between the nitroso intermediate and a hydroxylamine intermediate, which forms an azoxy compound (e.g., azoxybenzene). google.com This azoxy intermediate is then sequentially reduced through azo and hydrazo stages to ultimately yield two equivalents of the amine product. google.com

While nitrosobenzene (B162901) is often cited as a direct intermediate in the hydrogenation of nitrobenzene (B124822), some studies suggest the reaction may proceed through a common adsorbed surface species, with nitrobenzene and nitrosobenzene hydrogenation following distinct but linked mechanistic routes. scribd.comgla.ac.uk The presence of protic solvents like water or ethanol (B145695) can significantly enhance the rate of hydrogenation. researchgate.net

Table 1: Intermediates in Catalytic Hydrogenation Pathways
PathwayKey IntermediatesFinal ProductDescription
Direct RoutePhenylhydroxylamineAniline (B41778)Stepwise reduction of the nitroso group on the catalyst surface. google.com
Condensation RoutePhenylhydroxylamine, Azoxybenzene (B3421426), Azobenzene (B91143), HydrazobenzeneAnilineCondensation of nitroso and hydroxylamine intermediates followed by further reduction. google.com

The electrochemical reduction of nitroso compounds has been studied using techniques like cyclic voltammetry, polarography, and controlled potential electrolysis. researchgate.net In protic media (e.g., ethanol/water buffer), nitrosoarenes typically show a well-defined reduction peak corresponding to a two-electron transfer to form the hydroxylamine derivative. researchgate.net

In aprotic media, such as dimethylformamide (DMF), the reduction often proceeds via a one-electron transfer to form a nitroso radical anion. researchgate.net This radical intermediate can be isolated and characterized using spectroscopic methods like Electron Paramagnetic Resonance (EPR) and UV-vis spectroscopy. researchgate.net The stability of this radical anion depends on the reaction conditions. Under certain conditions, these radical anions may decay through dimerization. researchgate.net

Table 2: Electrochemical Reduction of Nitrosoarenes
MediumMechanismIntermediateCharacterization Techniques
Protic (e.g., Ethanol/Water)2-electron reductionHydroxylamineCyclic Voltammetry, Polarography researchgate.net
Aprotic (e.g., DMF)1-electron reductionNitroso Radical AnionCyclic Voltammetry, EPR Spectroscopy, UV-vis Spectroscopy researchgate.net

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a key reaction for compounds like 1-nitro-4-nitrosobenzene. The presence of the electron-withdrawing nitro group facilitates the attack of nucleophiles on the aromatic ring, particularly at the positions ortho and para to it. wikipedia.orgd-nb.info

The SNAr mechanism proceeds via two main steps:

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (or a hydrogen atom), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.org

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product. The initial addition of the nucleophile is typically the rate-determining step. d-nb.info

The ability of the nitro group to stabilize the negatively charged intermediate is crucial for the feasibility of this reaction. wikipedia.org

The chemoselective reduction of a nitro group in the presence of a nitroso group on the same aromatic ring is a significant synthetic challenge. The reduction of a nitro group (-NO₂) to an amine (-NH₂) is a six-electron process that proceeds sequentially through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. nih.gov Because the nitroso group is an intermediate in the reduction of the nitro group, it is generally more easily reduced. acs.org

The standard reduction potential of the nitroso group is lower than that of the parent nitro group, meaning it is reduced preferentially under most conditions. acs.org Therefore, achieving the selective reduction of the -NO₂ group while leaving the -NO group intact is not typically feasible with common reducing agents. Most chemoselective reduction methods for nitroarenes focus on preserving other reducible functional groups like halogens, ketones, or nitriles, which are generally less easily reduced than the nitro group itself. organic-chemistry.org Specialized catalytic systems or reagents would be required to overcome the inherent reactivity difference and achieve this uncommon transformation.

Intermolecular Reactions of the Nitroso Functionality

The nitroso group (-N=O) is a versatile functional group that participates in a variety of intermolecular reactions. In this compound, the reactivity of this group is modulated by the strongly electron-withdrawing nitro group at the para position.

Aromatic C-nitroso compounds, including this compound, characteristically participate in a reversible dimerization to form azodioxy compounds. wikipedia.orgacs.org This process involves an equilibrium between the monomeric form, which is typically a colored species (often green or blue), and the dimeric form, which is usually colorless or pale yellow. wikipedia.org

The monomer is favored in dilute solutions, at higher temperatures, or in the gas phase. wikipedia.org Conversely, the dimer is often the predominant form in the solid state. wikipedia.org This equilibrium is governed by Le Chatelier's principle, where concentration and temperature are key factors influencing the position of the equilibrium. wikipedia.org The dimerization is thought to proceed through a mechanism that can have significant biradical character at the transition state. ic.ac.uk

The equilibrium can be represented as: 2 Ar–N=O (Monomer) ⇌ Ar(O⁻)N⁺=N⁺(O⁻)Ar (Dimer)

The dimers exist as cis and trans-isomers due to the N=N double bond, with isomerization occurring via the monomer intermediate. wikipedia.org

The stability of the monomer versus the dimer is significantly influenced by substituents on the aromatic ring. Electron-releasing groups in the para-position tend to stabilize the monomeric form through resonance, enhancing conjugation with the nitroso group. archive.org Conversely, electron-withdrawing groups, such as the nitro group in this compound, influence this equilibrium. Studies on substituted nitrosobenzenes have shown that dimer dissociation is an electron-demanding process. archive.org The presence of bulky ortho-substituents can also favor the dimeric form. archive.org

Factors Influencing Monomer-Dimer Equilibrium of Nitrosoarenes
FactorFavors Monomer (Ar-N=O)Favors Dimer (Azodioxy)Reference
Concentration LowHigh wikipedia.org
Temperature HighLow wikipedia.org
Physical State Gas / Dilute SolutionSolid State wikipedia.org
Electronic Effects (para-substituent) Electron-releasing groupsElectron-withdrawing groups archive.org

Aromatic nitroso compounds undergo condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). This reaction is known as the Ehrlich-Sachs reaction, first reported in 1899. wikipedia.org The reaction can be initiated by bases, acids, or heat and typically yields two competing products: an azomethine (a Schiff base) and a nitrone derivative. wikipedia.org

The general reaction is as follows: Ar-NO + CH₂(X)(Y) → Ar-N=C(X)(Y) (Azomethine) + Ar-N(O)=C(X)(Y) (Nitrone) (where X and Y are electron-withdrawing groups)

The mechanism of the Ehrlich-Sachs reaction is not definitively established. wikipedia.org It is proposed that a base deprotonates the active methylene compound to form a carbanion, which then attacks the nitrogen atom of the nitroso group. wikipedia.org Subsequent deprotonation and rearrangement lead to the final products. wikipedia.org The reaction conditions and the acidity of the methylene group can influence the product distribution. wikipedia.org For instance, when enolates are formed from 1,3-dicarbonyl compounds or aryl-alkyl ketones, azomethine derivatives are the main products. wikipedia.org

For this compound, the reaction would proceed with an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield the corresponding condensation products. The strong electron-withdrawing nature of the p-nitro group would make the nitroso nitrogen more electrophilic and susceptible to nucleophilic attack.

The nitroso group is an excellent dienophile in hetero-Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org In this reaction, a nitroso compound reacts with a conjugated diene to form a six-membered heterocyclic ring, specifically a 3,6-dihydro-2H-1,2-oxazine. beilstein-journals.org This reaction is a powerful tool in organic synthesis for creating C-N and C-O bonds simultaneously. nih.gov

The reaction of this compound with a diene, such as 1,3-butadiene, would proceed as follows: O₂N-C₆H₄-N=O + CH₂=CH-CH=CH₂ → 2-(4-nitrophenyl)-3,6-dihydro-2H-1,2-oxazine

These reactions are often highly regioselective and stereoselective. beilstein-journals.org The regioselectivity, which is a critical aspect when using unsymmetrical dienes, is influenced by several factors, including the electronic nature of substituents on both the diene and the dienophile, as well as steric effects. beilstein-journals.org The nitro group in this compound, being strongly electron-withdrawing, significantly influences the electronic properties of the dienophile and thus directs the regiochemical outcome of the cycloaddition. beilstein-journals.orgrsc.org The reaction's reversibility can also play a role in the observed product distribution, allowing for thermodynamic control under certain conditions. beilstein-journals.org

Influence of Substituent Effects on Reactivity

The reactivity of the this compound molecule is dominated by the powerful electronic effects of its two functional groups. Both the nitro (-NO₂) and nitroso (-NO) groups are strongly electron-withdrawing. pw.edu.plnih.govwikipedia.org They deactivate the benzene ring towards electrophilic aromatic substitution by reducing its electron density through a combination of a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M). pw.edu.plnih.govlumenlearning.com This deactivation is most pronounced at the ortho and para positions relative to each substituent. pw.edu.plrsc.org

The electron-withdrawing nature of these groups has a profound impact on reaction kinetics. For electrophilic substitution reactions, the rate is significantly decreased compared to benzene. lumenlearning.comlibretexts.org Conversely, these groups facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).

The Hammett equation provides a quantitative measure of the electronic influence of substituents on reaction rates and equilibria. libretexts.orgslideshare.net The equation is given by: log(k/k₀) = ρσ where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant (which measures the sensitivity of the reaction to substituent effects). libretexts.orgdalalinstitute.com

Both the nitro and nitroso groups have large, positive σ values, indicative of their strong electron-withdrawing character. This leads to a significant increase in the rates of reactions that are favored by electron-withdrawing groups (positive ρ value) and a decrease in the rates of reactions hindered by them (negative ρ value).

Hammett Substituent Constants (σ) for Nitro and Related Groups
SubstituentσmetaσparaGeneral Electronic Effect
-NO₂ (Nitro)+0.71+0.78Strongly Electron-Withdrawing
-N=O (Nitroso)+0.91+1.6Very Strongly Electron-Withdrawing
-H (Hydrogen)0.000.00Reference
-CH₃ (Methyl)-0.07-0.17Electron-Donating
Data compiled from various sources on Hammett constants.

While electronic effects are often dominant, steric hindrance can also play a crucial role in directing the outcome of chemical reactions involving this compound. Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.

In cycloaddition reactions like the Diels-Alder reaction, the regioselectivity is determined by a combination of electronic and steric factors. beilstein-journals.org For a reaction between this compound and an unsymmetrical diene, the nitroso group will approach the diene in a way that minimizes steric repulsion between the substituents on both molecules in the transition state. beilstein-journals.org For example, a bulky substituent on the diene might favor the formation of one regioisomer over another due to steric clash with the nitrophenyl group. beilstein-journals.org

Similarly, in condensation reactions, while the electronic activation of the nitroso group is key, steric bulk near the active methylene group of the reaction partner could slow down the reaction rate or influence the geometry of the product.

The regioselectivity of potential substitutions on the aromatic ring itself is overwhelmingly controlled by the electronic directing effects of the existing nitro and nitroso groups. Both are meta-directing for electrophilic substitution. scribd.comyoutube.com Therefore, an incoming electrophile would be directed to the positions meta to both groups (positions 2 and 6). However, the ring is highly deactivated, making such reactions difficult. scribd.com For nucleophilic aromatic substitution, an incoming nucleophile would preferentially attack the positions ortho or para to the strongly activating nitro group, leading to displacement of the nitroso group or another leaving group if present.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

The analysis of ¹H and ¹³C NMR spectra is fundamental to confirming the structure of substituted nitrosobenzenes. The chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the nitro (-NO₂) and nitroso (-NO) groups.

Research Findings: Both the nitro and nitroso groups are electron-withdrawing, which deshields the protons and carbons of the benzene (B151609) ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene. The deshielding effect is most pronounced at the ortho and para positions due to the groups' resonance and inductive effects. stackexchange.com

In ¹H NMR of nitrobenzene (B124822), the protons ortho to the nitro group are the most deshielded, followed by the para proton, and then the meta protons. stackexchange.com However, in ¹³C NMR, the trend can differ due to the influence of paramagnetic shielding effects, which are more dominant for carbon nuclei than for protons. stackexchange.com For nitrobenzene, the order of deshielding for the carbons is ipso > para > meta > ortho. stackexchange.com

Studies on various substituted nitrosobenzenes have shown that the ¹³C chemical shifts are particularly sensitive to the orientation of the nitroso group. researchgate.net Bulky ortho substituents can force the -NO group to twist out of the plane of the aromatic ring, leading to significant changes in the carbon chemical shifts. researchgate.net The introduction of substituents influences chemical shifts not only at the position of substitution but also at more remote positions within the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzenes Note: Data for 1-nitro-4-nitrosobenzene is not readily available in the searched literature. The table presents data for related monosubstituted compounds to illustrate the electronic effects of the functional groups.

¹⁹F NMR spectroscopy has emerged as a powerful technique for monitoring reaction kinetics and identifying transient intermediates, particularly in reactions involving fluorinated compounds. nih.govchemrxiv.org Its utility stems from the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and the large chemical shift range, which minimizes signal overlap. chemrxiv.orgmagritek.com

Research Findings: In the context of nitrosation, if a fluorine-containing substrate is used, ¹⁹F NMR can provide deep mechanistic insights. magritek.com Researchers have successfully used benchtop ¹⁹F NMR to monitor reactions in real-time without the need for deuterated solvents. nih.govchemrxiv.org This allows for the direct, non-invasive analysis of crude reaction mixtures.

For example, in a nucleophilic aromatic substitution (SₙAr) reaction involving 1,2-difluoro-4-nitrobenzene, researchers were able to track the consumption of the starting material and the appearance of the product by monitoring their distinct ¹⁹F signals over time. magritek.com A similar approach could be applied to study the formation of this compound from a fluorinated precursor. The appearance and disappearance of signals corresponding to starting materials, intermediates, and final products can be quantified to determine reaction rates and elucidate mechanistic pathways. nih.govrsc.org The high sensitivity of the ¹⁹F nucleus to its chemical environment makes it an ideal probe for detecting the formation of transient species that might be unobservable by other methods. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. It is exceptionally useful for identifying specific functional groups.

The nitro (-NO₂) and nitroso (-NO) groups have distinct and well-characterized vibrational frequencies, making them readily identifiable in an IR or Raman spectrum.

Research Findings: Nitro Group (-NO₂): The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs).

Asymmetric Stretch (νas): For aromatic nitro compounds, this band is typically strong and appears in the region of 1550-1475 cm⁻¹. orgchemboulder.com

Symmetric Stretch (νs): This band is usually found at a lower wavenumber, in the range of 1360-1290 cm⁻¹. orgchemboulder.com Additionally, deformation modes such as the scissoring motion can be observed at lower frequencies. nih.govresearchgate.net

Nitroso Group (-NO): The N=O stretching vibration in nitroso compounds typically appears in the region of 1600-1500 cm⁻¹. msu.edu The exact position can be influenced by whether the compound exists as a monomer or a dimer, and by its electronic environment.

Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which aid in the precise assignment of experimental spectra. niscpr.res.inirjet.netnih.govscispace.com

Table 2: Characteristic Vibrational Frequencies for Nitro and Nitroso Groups

In-situ (in the reaction mixture) vibrational spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of chemical reactions. By tracking the intensity of characteristic vibrational bands, one can follow the concentration profiles of reactants, intermediates, and products without the need for sampling and offline analysis.

Research Findings: Techniques like in-situ Attenuated Total Reflectance-FTIR (ATR-FTIR) and Raman spectroscopy have been used to investigate the mechanisms of nitration and nitrosation reactions. researchgate.netnih.gov For instance, in a study of the nitrosation of secondary amines, in-situ Raman spectroscopy was used to detect and identify key intermediate species, which were then correlated with DFT calculations to validate the proposed reaction pathway. researchgate.net Similarly, the nitration of amines in the particle phase has been studied using in-situ ATR-FTIR, confirming the formation of both nitramine and nitrosamine (B1359907) products. nih.gov

In the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of the N=O stretch (around 1500-1600 cm⁻¹) and the -NO₂ stretches (around 1530 cm⁻¹ and 1350 cm⁻¹) to track the reaction progress. This provides valuable kinetic data and can help identify reaction bottlenecks or the formation of unstable intermediates. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov While this compound is a diamagnetic molecule (no unpaired electrons), its radical anion can be generated through chemical or electrochemical reduction.

Research Findings: The ESR spectra of aromatic nitro-substituted anion radicals have been studied extensively. aip.orgresearchgate.net The unpaired electron in the nitrobenzene radical anion is delocalized over the entire molecule, but a significant portion of the spin density resides on the nitro group. aip.org This results in a characteristic ESR spectrum where the signal is split into a triplet by the hyperfine coupling to the ¹⁴N nucleus (nuclear spin I=1) of the nitro group. umich.edu Further smaller splittings are observed due to coupling with the aromatic ring protons. researchgate.net

Molecular orbital calculations are used to correlate the calculated spin densities at different positions in the radical with the experimentally observed hyperfine splitting constants. aip.org Factors such as the solvent and the presence of sterically hindering groups can influence the distribution of spin density and thus alter the ESR spectrum. aip.orgumich.edu The study of the this compound radical anion via ESR could provide detailed information on the distribution of the unpaired electron across both the nitro and nitroso functionalities, offering deep insight into their relative electron-accepting capabilities.

Table of Compounds Mentioned

Time-Resolved ESR Studies of Photochemical Reduction Processes

Time-resolved Electron Spin Resonance (ESR) spectroscopy is a powerful technique for elucidating the initial steps in the photochemical reduction of aromatic nitro compounds. oup.com Studies on various nitrobenzene derivatives have demonstrated that the generation of radical anions often proceeds through a triplet mechanism. oup.com The first observation of Chemically Induced Dynamic Electron Polarization (CIDEP) in the ESR spectra of nitrobenzene anion radicals, formed in the presence of an electron donor, confirms this pathway. oup.com

The photochemical reduction process is initiated by light irradiation, which excites the nitroaromatic molecule. In the presence of a suitable electron donor, such as indole, the excited molecule can generate a hydrated electron and a radical cation. nih.gov The structural negative charge of certain media, like montmorillonite (B579905) clay, can stabilize the radical cation, preventing charge recombination and promoting the release of reactive hydrated electrons for further reduction reactions. nih.gov In situ irradiation time-resolved ESR provides direct evidence for the generation of these reactive species. nih.gov The rate-limiting step in the formation of radical products is often the intersystem crossing in the nitrene adduct with molecular oxygen. researchgate.net While direct time-resolved ESR studies on this compound are not extensively detailed in the available literature, the principles derived from studies on related nitroaromatics like nitrobenzene and p-nitroaniline provide a foundational understanding of the likely photochemical processes. oup.comresearchgate.net

Detection and Characterization of Radical Anions in Reaction Pathways

The detection and characterization of radical anions are crucial for understanding the reaction pathways of nitroaromatic compounds. Voltammetric measurements are effective in demonstrating the reactivity of radical anions. For instance, studies on 1-bromo-4-nitrobenzene (B128438) have shown that its radical anion is reactive in room temperature ionic liquids. psu.edunih.govrsc.org

The electrochemical reduction of these compounds can lead to the formation of the corresponding radical anion. researchgate.net In some cases, this radical anion is unstable and undergoes further reactions. For example, the radical anion of 1-bromo-4-nitrobenzene can undergo debromination to form the radical anion of nitrobenzene. psu.edursc.org This reaction proceeds via a DISP-type mechanism, where the electrolysis consumes between one and two electrons per molecule of the reactant. psu.edunih.govrsc.org The formation of the nitrobenzene radical anion as a product has been confirmed in these reaction pathways. researchgate.net The environment, such as the use of ionic liquids instead of conventional non-aqueous solvents, can significantly influence the reactivity of the radical anion, likely by stabilizing the charged products. nih.govrsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the characterization of these radical species. acs.org The EPR signal of a nitro radical typically shows a g-value of around 2.004 and hyperfine coupling to at least one nitrogen nucleus (I=1) with a hyperfine coupling constant of approximately 11 G, confirming the presence of an unpaired electron interacting with the nitro group. acs.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis and Torsion Angles of Aromatic Substituent Groups

Below is a table summarizing the torsion angles of the nitro group in several related nitrobenzene derivatives, illustrating the range of observed conformations.

CompoundTorsion Angle of Nitro Group (°)Reference
1-(chloromethyl)-4-nitrobenzene2.9 (2) nih.gov
1-methylsulfonyl-4-nitrobenzene10.2 (5) iucr.org

This data illustrates the typical range of torsion angles for the nitro group in substituted benzenes, providing a basis for predicting the conformation of this compound.

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks in Crystalline Structures

The crystal packing of nitroaromatic compounds is often governed by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. In the structure of 1-(chloromethyl)-4-nitrobenzene, weak intermolecular C—H···O interactions contribute to the structural stability. nih.gov Similarly, in 1-methylsulfonyl-4-nitrobenzene, inversion-related molecules are linked by non-classical C—H···O hydrogen bonds, forming dimers with an R²₂(10) graph-set motif. iucr.org

The crystal packing of 2-nitrophenylacetylene is also dominated by C–H···O hydrogen bonds, including both intramolecular alkyne-nitro interactions and intermolecular arene C–H···O (nitro) hydrogen bonds. missouristate.edu In more complex systems, such as a luminescent Zn(II) complex crystallized with nitrobenzene, nitrobenzene molecules form infinite polar linear tapes through strong C-H···O interactions in a head-to-tail fashion within channels in the crystal structure. nih.gov Nitro-substituted aromatic amines are also known to form extended hydrogen-bonded supramolecular structures. researchgate.net These examples demonstrate the prevalence and importance of C-H···O and other weak interactions in directing the assembly of nitroaromatic compounds in the solid state.

CompoundSupramolecular Interaction TypeResulting Motif / StructureReference
1-(chloromethyl)-4-nitrobenzeneC—H···OContributes to crystal stability nih.gov
1-methylsulfonyl-4-nitrobenzeneC—H···OCentrosymmetric dimers with R²₂(10) motif iucr.org
2-nitrophenylacetyleneC–H···OIntermolecular hydrogen bonds missouristate.edu
Zn(II) complex with NitrobenzeneC-H···OInfinite polar linear tapes in channels nih.gov
4-nitrobenzene-1,2-diamineN-H···OPleated-sheet 2D structure researchgate.net

Theoretical and Computational Investigations of 1 Nitro 4 Nitrosobenzene

Quantum Chemical Methodologies

Quantum chemical methodologies are fundamental to predicting and understanding the behavior of molecules at the electronic level. For a molecule like 1-nitro-4-nitrosobenzene, with its complex electronic landscape, a variety of computational techniques are employed to accurately model different aspects of its chemistry, from ground-state stability to its behavior upon electronic excitation.

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the ground state electronic properties of medium-sized organic molecules. DFT methods calculate the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.

For this compound, DFT calculations are crucial for determining its equilibrium geometry, including key structural parameters. Theoretical studies on para-substituted nitrosobenzenes have revealed the influence of substituents on the geometry of the nitroso group. In the case of this compound, the powerful electron-withdrawing nature of the para-nitro group shortens the N=O bond and lengthens the C–N bond compared to the parent nitrosobenzene (B162901) molecule. at.ua This reflects a greater degree of quinonoid character in the benzene (B151609) ring as electron density is drawn towards the substituents.

DFT calculations can provide the following ground-state properties:

Optimized Molecular Geometry: Predicts bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Used to predict infrared and Raman spectra and to confirm that the optimized structure is a true energy minimum.

Thermochemical Data: Enthalpy, entropy, and Gibbs free energy can be calculated.

Electronic Properties: Dipole moment, polarizability, and ionization potential.

Table 1: Calculated Bond Lengths (Å) for Nitrosobenzene and this compound.
CompoundC-N Bond Length (Å)N=O Bond Length (Å)
Nitrosobenzene (Reference)1.4411.223
This compound1.450< 1.223 (shorter)

Data derived from comparative analysis in literature discussing p-substituted nitrosobenzenes. at.ua

Ab Initio Methods (e.g., CASSCF, MS-CASPT2) for Excited State Characterization

While DFT is a workhorse for ground-state properties, studying electronically excited states often requires more sophisticated ab initio (from first principles) methods. This is particularly true for molecules with complex electronic structures or when studying photochemical processes. The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by Multi-State Second-Order Perturbation Theory (MS-CASPT2), is a powerful approach for this purpose.

No specific CASSCF/MS-CASPT2 studies have been published for this compound. However, extensive research on the closely related molecule, nitrobenzene (B124822), illustrates the utility of this approach. In these studies, CASSCF is used to generate a correct qualitative description of the electronic wavefunctions for the ground and several excited states, which is crucial for systems with strong electron correlation. The MS-CASPT2 method is then applied to include dynamic electron correlation, providing highly accurate energies for these states.

This level of theory is essential for:

Calculating Vertical Excitation Energies: Predicting the UV-Vis absorption spectrum.

Mapping Potential Energy Surfaces: Understanding the pathways of photochemical reactions and identifying key features like conical intersections, which are crucial for rapid, non-radiative decay from excited states.

Characterizing Excited State Nature: Determining whether an excited state is of n→π* or π→π* character, which governs its subsequent reactivity.

For a molecule like this compound, these methods would be invaluable for understanding its photostability and potential photochemical reaction pathways, which are known to be important for nitroso-containing compounds. at.ua

Composite Methods for High-Accuracy Energetic Calculations (e.g., CBS-X)

For calculations requiring benchmark accuracy, particularly for thermochemical data like heats of formation, composite methods are the gold standard. These methods, such as the Complete Basis Set (CBS) family of models, combine results from several lower-level calculations to extrapolate to a value that approximates a very high-level calculation with an infinitely large basis set. This approach achieves high accuracy by systematically accounting for basis set limitations and electron correlation effects. While computationally intensive, they provide reliable energetic data that can be used to calibrate lower-level methods or for comparison with precise experimental results. There are no published high-accuracy energetic calculations using composite methods specifically for this compound.

Electronic Structure Analysis

Beyond calculating energies and geometries, computational methods provide deep insights into the electronic makeup of a molecule. Analyses of molecular orbitals and charge distribution are key to understanding and predicting chemical reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost electrons and characterizes the molecule's ability to act as an electron donor (nucleophile). Aromatic nitroso compounds are known to have high-energy HOMO orbitals. at.ua

LUMO: Represents the lowest-energy empty orbital and characterizes the molecule's ability to act as an electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, both the nitro (-NO₂) and nitroso (-NO) groups are strongly electron-withdrawing. This would lead to a significant lowering of the LUMO energy, making the molecule a potent electrophile. The presence of these groups delocalizes the π-electron system and influences the HOMO-LUMO gap. The electronic structure of the nitroso group allows for low-energy n→π* and π→π* transitions, which are responsible for its characteristic reactivity and color. at.ua The reactivity of the nitroso group is complex; it can act as a target for nucleophilic attack at the nitrogen atom, but the molecule itself can also behave as a nucleophile via its nitrogen or oxygen centers. at.ua

Table 2: Key Concepts from Frontier Molecular Orbital (FMO) Theory.
ConceptDescriptionRelevance to this compound
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to nucleophilicity.Expected to be relatively high for an aromatic nitroso compound, though modulated by the nitro group.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electrophilicity.Expected to be very low due to two strong electron-withdrawing groups, indicating high electrophilicity.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMO; smaller gap implies higher reactivity.The gap size would determine its kinetic stability and susceptibility to electronic excitation.

Charge Density Distribution and Molecular Electrostatic Potential Mapping

The distribution of electrons within a molecule is rarely uniform. Understanding this distribution is key to identifying reactive sites. Computational chemistry allows for the visualization of this distribution through charge density analysis and Molecular Electrostatic Potential (MEP) maps.

An MEP map illustrates the electrostatic potential experienced by a positive point charge at various points on the electron density surface of a molecule. It provides a powerful visual guide to a molecule's reactive behavior:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be localized on the oxygen atoms of both the nitro and nitroso groups.

Positive Potential Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Due to the strong electron-withdrawing effects of the -NO₂ and -NO groups, the aromatic ring, particularly at the ortho and para positions relative to each group, would exhibit a positive electrostatic potential.

This analysis helps explain the reactivity patterns of the molecule. For example, the nucleophilic addition to the nitroso group, a characteristic reaction, is readily understood by the positive potential expected around the nitroso nitrogen atom. at.ua

Spin Density Distribution in Radical Species Formed During Reactions

The formation of radical species is a critical aspect of many chemical reactions involving nitroaromatic compounds. In the case of this compound, reduction processes can lead to the formation of a radical anion where an unpaired electron is introduced into the molecule's π-system. The distribution of this unpaired electron, known as the spin density, is not uniform and can be investigated through both experimental techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and computational methods.

Computational studies, typically using Density Functional Theory (DFT), are instrumental in predicting the spin density distribution. For related compounds like the nitrobenzene radical anion, calculations have shown that the spin density is primarily localized on the nitro group, with significant delocalization onto the aromatic ring, particularly at the ortho and para positions tandfonline.com. Similarly, for the nitrosobenzene radical anion, EPR studies have confirmed the localization of the spin on the nitroso group, with measurable hyperfine couplings to the nitrogen nucleus and ring protons .

For the this compound radical anion, it is predicted that the spin density would be distributed across both the nitro and nitroso functional groups, as well as the benzene ring. The precise distribution would depend on the relative electron-withdrawing strengths of the two groups in the radical state. The unpaired electron is expected to occupy the lowest unoccupied molecular orbital (LUMO) of the parent molecule, which would have significant contributions from the π* orbitals of both the NO₂ and NO groups. This delocalization enhances the stability of the radical anion.

EPR spectroscopy provides experimental validation for these computational models. The hyperfine coupling constants (hfc) obtained from EPR spectra are proportional to the spin density at a given magnetic nucleus (e.g., ¹⁴N, ¹H). For the nitrosobenzene radical anion, experimentally determined hyperfine constants have been reported . While specific experimental data for the this compound radical is scarce, computational methods can predict the expected hfc values, which are crucial for identifying and characterizing this transient species in reaction mixtures nih.govnih.gov.

The following table presents representative hyperfine coupling constants for the related nitrosobenzene radical anion, illustrating the type of data obtained from such studies.

NucleusHyperfine Coupling Constant (a) in Gauss (G)
aN (Nitroso)7.64
aH (ortho)3.82
aH (meta)1.00
aH (para)3.91
Data based on the nitrosobenzene radical anion generated in DMSO .

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions, offering insights into transient species and high-energy states that are difficult to observe experimentally.

Potential Energy Surface Scans and Transition State Characterization for Transformation Pathways

Understanding the transformation of this compound, for example during its reduction to 1-amino-4-aminobenzene, requires a detailed map of the energy landscape of the reaction. This is achieved by calculating the potential energy surface (PES), which represents the energy of the molecular system as a function of its geometry.

A common technique is the relaxed PES scan, where a key geometric parameter, such as a bond distance or dihedral angle, is systematically varied, and at each step, the remaining parts of the molecular geometry are optimized to find the lowest energy conformation acs.orgmolssi.orgresearchgate.net. For a reaction involving the reduction of the nitroso group, for instance, the N-O bond distance could be scanned to model its dissociation.

The most critical points on the PES are the stationary points, which include reactants, products, intermediates, and transition states (TS). A transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the minimum energy reaction pathway. Locating and characterizing these transition states is paramount to understanding the reaction kinetics. Algorithms like the Berny optimization are used to find these saddle points. Once a TS structure is located, a vibrational frequency calculation is performed to confirm its identity; a true TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products mdpi.com.

For example, in the hydrogenation of nitrobenzene to aniline (B41778), DFT calculations have been used to identify transition states for elementary steps such as N-O bond dissociation to form nitrosobenzene and subsequent hydrogenation steps mdpi.com. A similar approach for this compound would involve locating transition states for the stepwise reduction of both the nitro and nitroso functionalities.

Solvent Effects on Reaction Energetics using Continuum Models (e.g., SCRF, PCM)

Reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. The interactions between the solute (this compound) and the solvent molecules can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the energy profile of the reaction.

Continuum solvation models are an efficient computational method to account for these effects acs.orgresearchgate.net. In this approach, the solvent is treated as a continuous medium with a characteristic dielectric constant (ε), rather than as individual molecules. The solute is placed in a cavity within this dielectric continuum. The Polarizable Continuum Model (PCM) and its variants, such as the Integral Equation Formalism PCM (IEFPCM), are widely used qu.edu.qayoutube.com. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, a process known as the Self-Consistent Reaction Field (SCRF) youtube.comchemistryworld.com.

For a polar molecule like this compound, and particularly for reactions involving charged intermediates or transition states, solvation effects are crucial. For instance, a transformation pathway that proceeds through a highly polar transition state will be significantly stabilized by a polar solvent, lowering the activation energy barrier. DFT calculations employing the IEFPCM model have successfully been used to study solvent effects on the spectral properties of other nitro-substituted aromatic compounds qu.edu.qarsc.org. These models allow for the calculation of reaction energetics in various solvents, providing insights into how solvent choice can be used to control reaction outcomes.

Determination of Kinetic and Thermodynamic Parameters for Elementary Steps

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface have been located and their energies calculated (including corrections for solvent effects), key kinetic and thermodynamic parameters for each elementary step of a reaction can be determined.

Thermodynamic Parameters: The change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction step can be calculated from the output of computational frequency analyses.

ΔH is related to the difference in total energies, including zero-point vibrational energy (ZPVE), and thermal corrections.

ΔS is calculated from translational, rotational, and vibrational contributions.

ΔG is then determined using the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous process.

Kinetic Parameters: The primary kinetic parameter is the activation energy (Eₐ) or, more accurately, the Gibbs free energy of activation (ΔG‡). This is calculated as the difference in Gibbs free energy between the transition state and the reactant(s) for that step.

ΔG‡ = G(Transition State) - G(Reactant)

According to Transition State Theory (TST), the rate constant (k) of a reaction is exponentially dependent on the activation energy. A lower ΔG‡ corresponds to a faster reaction rate. DFT calculations have been successfully employed to determine these parameters for various reactions involving nitroaromatics, such as benzene nitration eurjchem.com and nitrobenzene hydrogenation mdpi.com.

The table below shows hypothetical calculated energy values for a single reduction step, illustrating the kind of data generated from these computational models.

ParameterValue (kcal/mol)Description
E(Reactant + H₂)0.00Relative energy of the initial state.
E(Transition State)+19.3Relative electronic energy of the transition state mdpi.com.
E(Product)-15.0Relative energy of the product of the elementary step.
ΔG‡+21.5Gibbs free energy of activation, determining the reaction rate.
ΔG(reaction)-13.5Gibbs free energy change, indicating spontaneity of the step.
Values are illustrative and based on similar reactions in the literature mdpi.comeurjchem.com.

Spectroscopic Property Prediction from Computational Models

Computational models are not only used to study reactivity but also to predict various spectroscopic properties of molecules. These predictions are invaluable for identifying compounds, interpreting experimental spectra, and understanding the relationship between molecular structure and spectral features.

Simulated IR, Raman, and UV-Vis Spectra for Comparative Analysis

Infrared (IR) and Raman Spectra: Theoretical vibrational spectra can be calculated using DFT methods. The process begins with a geometry optimization to find the molecule's equilibrium structure. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. This analysis yields the frequencies of the normal modes of vibration, as well as their corresponding IR intensities and Raman activities irjet.netresearchgate.net.

For this compound, such calculations would predict the characteristic stretching and bending frequencies for the nitro (NO₂) and nitroso (NO) groups. For instance, asymmetric and symmetric NO₂ stretching vibrations are expected in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. The N=O stretch of the nitroso group would also have a characteristic frequency. Comparing the simulated spectrum with an experimental one can confirm the molecular structure and aid in the assignment of complex vibrational bands irjet.net.

UV-Vis Spectra: Electronic absorption spectra in the ultraviolet and visible range are due to transitions between electronic energy levels. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting these spectra mdpi.com. Starting from the optimized ground-state geometry, TD-DFT calculates the vertical excitation energies to various excited states and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands qu.edu.qaacs.org.

For this compound, the predicted UV-Vis spectrum would likely show π → π* transitions associated with the aromatic ring and n → π* transitions involving the lone pair electrons on the oxygen atoms of the nitro and nitroso groups. The presence of both electron-withdrawing groups can lead to intramolecular charge-transfer (ICT) bands. Comparing the calculated λₘₐₓ values with experimental data helps validate the computational method and provides a detailed understanding of the electronic structure of the molecule qu.edu.qachemrxiv.org.

The following table lists typical calculated vibrational frequencies for key functional groups found in substituted nitrobenzenes.

Vibrational ModeTypical Calculated Frequency (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C=C stretch (aromatic)1600 - 1450
NO₂ asymmetric stretch~1570
NO₂ symmetric stretch~1350
C-N stretch (nitro)~850
N=O stretch (nitroso)~1500
Frequency ranges are based on DFT calculations for similar compounds like 1-bromo-4-nitrobenzene (B128438) irjet.netresearchgate.net.

Calculated NMR Chemical Shifts and Coupling Constants for Structural Assignment

A comprehensive review of available scientific literature did not yield specific studies reporting the calculated nuclear magnetic resonance (NMR) chemical shifts and coupling constants for this compound. While computational methods such as Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) are standard approaches for predicting NMR parameters of organic molecules, specific theoretical data for this compound is not present in the surveyed research.

Computational chemistry plays a crucial role in the structural elucidation of novel compounds and in complementing experimental spectroscopic data. The calculation of NMR parameters, including ¹H and ¹³C chemical shifts and spin-spin coupling constants, can provide valuable insights into the electronic structure and conformation of molecules. For substituted benzenes, these calculations can help in assigning specific resonances to individual nuclei, which can be challenging from experimental data alone, especially in cases of complex splitting patterns or overlapping signals.

Theoretical investigations on related molecules, such as nitrobenzene and other disubstituted benzene derivatives, have demonstrated the utility of computational NMR spectroscopy. These studies often involve the optimization of the molecular geometry followed by the calculation of magnetic shielding tensors, from which the chemical shifts are derived. Similarly, the calculation of spin-spin coupling constants provides information about the connectivity and dihedral angles between coupled nuclei.

Although no specific data tables for this compound can be presented, the general approach for such a theoretical investigation would involve:

Geometry Optimization: Obtaining the lowest energy conformation of the this compound molecule using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)).

NMR Parameter Calculation: Employing the GIAO method at the same or a higher level of theory to calculate the isotropic magnetic shielding values for each nucleus.

Chemical Shift Prediction: Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), to predict the chemical shifts (δ) that would be observed in an experimental NMR spectrum.

Coupling Constant Calculation: Computing the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions to determine the spin-spin coupling constants (J-couplings) between neighboring protons and between protons and ¹³C nuclei.

Such theoretical data, if available, would be instrumental in confirming the structural assignment of this compound and in the detailed analysis of its electronic properties. The absence of published computational NMR data for this specific compound highlights a potential area for future research.

Catalytic Applications and Green Chemistry Perspectives

Design and Development of Catalytic Systems for Nitrosoarene Transformations

The reactivity of the nitroso group offers a versatile platform for the synthesis of a wide range of nitrogen-containing compounds. The design and development of catalytic systems are crucial for controlling the reaction pathways and achieving high selectivity towards desired products. Both heterogeneous and homogeneous catalysts, as well as metal-free systems, have been explored for these transformations.

Heterogeneous catalysts are widely favored in industrial processes due to their ease of separation and recyclability. researchgate.net Metal nanoparticles, particularly those of platinum, have demonstrated significant activity in the hydrogenation of nitroaromatics, a process in which nitrosoaromatics are key intermediates. researchgate.net Platinum nanoparticles (PtNPs) are recognized for their ability to combine good activity in nitro group reduction with a degree of selectivity. researchgate.net

The catalytic performance of platinum nanoparticles is influenced by several factors, including particle size, shape, and the nature of the support material. nih.gov For instance, the size of Pt nanoparticles can affect both the activity and selectivity of hydrogenation reactions. nih.gov Studies on nitrate (B79036) reduction using Pt/SiO2 catalysts showed that larger nanoparticles (8 nm) exhibited higher catalytic activity, while smaller nanoparticles (4 nm) showed higher selectivity towards N2. nih.gov This suggests that by controlling the nanoparticle size, the selectivity towards different reduction products of nitrosoarenes could be tuned.

The support material also plays a critical role. For example, platinum nanoparticles supported on aluminum oxide (Al2O3) have been studied for the oxidation of nitric oxide (NO), a reaction relevant to understanding the behavior of nitrogen oxides on catalyst surfaces. bnl.gov The interaction between the platinum nanoparticles and the support can influence the electronic properties of the metal and, consequently, its catalytic activity.

The mechanism of nitroarene reduction on heterogeneous catalysts is often described by the Langmuir-Hinshelwood model, where the reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net The ability to control the reaction at the nitroso intermediate stage is key to selective transformations.

Table 1: Examples of Platinum Nanoparticle-Based Catalysts in Reduction Reactions

Catalyst System Support Material Average Particle Size Application Key Findings
Platinum Nanoparticles (PtNPs) Guar Gum ~6 nm Reduction of p-nitrophenol High catalytic activity (97% conversion in 320s) in a green solvent. researchgate.net
Platinum Nanoparticles (PtNPs) Silica (SBA-15, MCF-17) 2, 4, 8 nm Nitrate reduction in water Particle size affects activity and selectivity; 8 nm most active, 4 nm most selective to N2. nih.gov
Platinum Nanoparticles (PtNPs) Aluminum Oxide (Al2O3) ~0.6 nm NO to NO2 oxidation Particle shape influences catalytic activity; more spherical particles are better catalysts. bnl.gov

This table is interactive and can be sorted by column.

In the pursuit of more sustainable and cost-effective catalytic systems, metal-free catalysts have emerged as a promising alternative to traditional metal-based catalysts. researchgate.net Among these, nitrogen-doped carbon (N-doped C) materials have garnered significant attention for their potential in various catalytic applications, including the selective hydrogenation of nitroarenes. researchgate.net

The catalytic activity of N-doped carbons is attributed to the modification of the electronic properties of the carbon matrix by the nitrogen atoms, which can create active sites for catalysis. The type of nitrogen doping (e.g., pyridinic, pyrrolic, graphitic) can influence the catalytic performance. For the chemoselective hydrogenation of nitroarenes, N-doped carbon nanotubes (NCNTs) have been shown to be highly effective, even for substrates with sensitive functional groups like iodo groups. researchgate.net

The preparation method of N-doped carbons can significantly impact their structure and catalytic properties. For instance, NCNTs prepared by the carbonization of in situ polymerized pyrrole (B145914) on carbon nanotubes have demonstrated a unique structure with an equal content of pyrrolic N and graphitic N, which was found to be optimal for catalytic performance. researchgate.net These metal-free catalysts offer a green and environmentally friendly route for the reduction of nitro compounds, potentially including the selective transformation of polysubstituted nitrosobenzenes like 1-nitro-4-nitrosobenzene.

Table 2: Performance of N-Doped Carbon Nanotubes (NCNTs-800) in Selective Nitroarene Hydrogenation

Substrate Product Conversion (%) Selectivity (%)
4-Nitrotoluene 4-Aminotoluene >99 >99
4-Nitroanisole 4-Aminoanisole >99 >99
4-Nitrochlorobenzene 4-Aminochlorobenzene >99 >99
4-Nitroiodobenzene 4-Aminoiodobenzene >99 >99
3-Nitrostyrene 3-Aminostyrene >99 >99

Data sourced from studies on the catalytic performance of NCNTs-800. researchgate.net

This table is interactive and can be sorted by column.

Homogeneous catalysis offers distinct advantages in terms of high selectivity and activity under mild reaction conditions, which can be attributed to the well-defined nature of the active sites. mpg.de In the context of nitrosoarene transformations, homogeneous catalysts can provide a high degree of control over the reaction outcome through the rational design of ligands. nih.gov

The electronic and steric properties of the ligands coordinated to the metal center can be finely tuned to modulate the reactivity of the catalyst. For instance, in the manganese-catalyzed hydrogenation of nitroarenes, the use of an air- and moisture-stable pincer ligand allows the reaction to proceed under relatively mild conditions with high yields. acs.org Mechanistic studies of such systems suggest that the reaction can proceed through a bifunctional activation involving metal-ligand cooperation. acs.org

While much of the research in homogeneous catalysis has focused on the reduction of nitroarenes to anilines, the principles of ligand design can be extended to control the selective transformation of nitrosoarenes. nih.govresearchgate.net By carefully selecting the metal precursor and the ligand architecture, it is possible to favor specific reaction pathways, leading to the formation of desired intermediates with high selectivity. For example, the choice of amine ligands in rhodium-catalyzed reduction of nitrobenzene (B124822) has been shown to influence the catalytic activity. researchgate.net

Chemoselective Transformations of Polysubstituted Nitrosobenzenes

The presence of multiple functional groups in a molecule, such as in this compound, presents a significant challenge in catalysis, requiring high chemoselectivity to transform one group while leaving the other intact. The development of catalytic strategies to achieve such selective transformations is of great importance for the synthesis of complex molecules.

The selective reduction of a nitro group in the presence of a nitroso group is a particularly challenging transformation. This difficulty arises from the fact that the nitroso group is an intermediate in the reduction of the nitro group, and it is generally more susceptible to reduction. chemrxiv.org Therefore, achieving the selective reduction of the less reactive nitro group while preserving the more reactive nitroso group requires careful control of the reaction conditions and the catalytic system.

While direct examples for this compound are scarce, strategies for the chemoselective reduction of one functional group in the presence of another have been developed for other systems. These strategies often rely on:

Catalyst Design: Employing catalysts that show a strong preference for the activation of the nitro group over the nitroso group. This could involve tuning the electronic properties of the catalyst to favor interaction with the nitro group. nih.gov

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent can influence the relative rates of reduction of the two functional groups.

Protecting Groups: Although less ideal from a green chemistry perspective, the use of protecting groups to temporarily mask the more reactive nitroso group could be a viable strategy.

In the broader context of chemoselective reductions, metal-free systems have shown promise. For instance, a catalyst-free method using blue light irradiation has been developed for the chemo- and site-selective reduction of nitroarenes, demonstrating high tolerance for other reducible functional groups. ccspublishing.org.cn Such approaches could potentially be adapted for the selective reduction of dinitro compounds, which may offer insights into the selective reduction of this compound.

The reduction of nitroarenes can proceed through two main pathways as originally proposed by Haber: the direct pathway and the condensation pathway. nih.govrsc.org

Direct Pathway: Involves the stepwise hydrogenation of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. chemrxiv.org

Condensation Pathway: Involves the reaction between the nitroso and hydroxylamine intermediates to form an azoxy compound, which can be further reduced to azo and hydrazo compounds, and ultimately to the amine. chemrxiv.org

The choice of catalyst and reaction conditions can significantly influence which pathway is favored, allowing for the selective formation of specific intermediates. csic.es For example, on Au/TiO2 catalysts, the transformation of nitrobenzene to aniline (B41778) was observed to proceed through the direct pathway, with the detection of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. csic.es In contrast, under certain conditions, the condensation of nitrosobenzene and phenylhydroxylamine can be favored to produce azoxybenzene (B3421426). nih.gov

For polysubstituted nitrosobenzenes, controlling these pathways can lead to the synthesis of a variety of valuable intermediates. For instance, by tuning the reaction conditions, it might be possible to selectively synthesize 4-aminonitrosobenzene or 4-nitrophenylhydroxylamine (B98011) from this compound. The ability to halt the reduction at a specific intermediate with high selectivity is a key goal in the catalytic transformation of these compounds.

Table 3: Influence of Catalytic Systems on Reaction Pathways and Product Selectivity

Catalyst System Substrate Predominant Pathway Major Product(s) Reference
Au/TiO2 Nitrobenzene Direct Aniline (via nitrosobenzene and phenylhydroxylamine) csic.es
Mn-based homogeneous catalyst Nitrobenzene Direct Aniline nih.gov
Benzenethiol (reducing agent) 4-Chloronitrosobenzene Complex 4,4'-Dichloroazoxybenzene and 4-chloroaniline nih.gov
Fe doped MoS2 Nitrobenzene Direct and Condensation (pH-dependent) Aniline (favored), Azo compounds (in alkaline medium) chemrxiv.org

This table is interactive and can besorted by column.

Mechanistic Insights into Catalytic Cycles

Adsorption and Activation of this compound on Catalyst Surfaces

The initial and one of the most critical steps in the catalytic cycle is the adsorption of the this compound molecule onto the active sites of the catalyst surface. This interaction not only brings the reactant into close proximity with the catalytic centers but also facilitates the activation of its functional groups, primarily the nitro (-NO₂) and nitroso (-NO) groups.

Research based on related nitroaromatic compounds, such as nitrobenzene, provides significant insights into this process. The adsorption geometry is heavily influenced by the nature of the catalyst's metal surface. Using infrared (IR) spectroscopy and density functional theory (DFT) calculations, studies on nitrobenzene adsorption on Pd/Al₂O₃ catalysts suggest that the molecule adsorbs in a tilted or vertical orientation with respect to the metal surface. researcher.life This adsorption is believed to occur through an interaction between one of the oxygen atoms of the nitro group and a single palladium atom. researcher.life This specific geometry is considered a key factor in the high selectivity observed in subsequent hydrogenation reactions. researchgate.net

The stability of the adsorbed molecule varies depending on the metal. For instance, the adsorption of nitrobenzene on a Ni(111) surface is more stable compared to a Cu(111) surface. nih.govmdpi.com This stronger interaction on nickel is what allows for the subsequent bond-breaking steps to occur, whereas on copper, the weakly adsorbed molecule tends to desorb before it can react. nih.govmdpi.com

Activation of the adsorbed this compound proceeds via the weakening and eventual cleavage of the N-O bonds within the nitro and nitroso moieties. The mechanism of this activation is highly dependent on the type of metal used as the catalyst. mdpi.com

On non-noble metals (e.g., Ni, Cu): The activation typically proceeds through a direct N-O bond dissociation mechanism. mdpi.com In this pathway, the adsorbed molecule undergoes N-O bond scission even in the absence of hydrogen, leading to the formation of intermediate species. For example, studies on Ni/SiO₂ have shown that nitrobenzene is converted to nitrosobenzene via this direct dissociation pathway. nih.govmdpi.com

On noble metals (e.g., Pd, Pt): The activation mechanism generally requires the involvement of activated hydrogen. This is often referred to as an H-assisted or H-transfer pathway. mdpi.com DFT studies on the reduction of nitrobenzene over a Pt(111) model catalyst revealed that the preferential path for activating the nitro group is through a double H-induced dissociation of the N-O bond. lboro.ac.uk

For this compound, both the nitro and nitroso groups would be subject to these activation processes. The selective activation of one group over the other is a significant challenge and a key area of catalyst design.

Catalyst SystemAdsorption CharacteristicsActivation MechanismKey Finding
Nitrobenzene on Ni(111)Stable adsorptionDirect N-O bond dissociationStrong interaction facilitates reaction before desorption. nih.govmdpi.com
Nitrobenzene on Cu(111)Weak adsorptionN/A (desorption occurs first)Weak interaction leads to spontaneous desorption before activation. nih.govmdpi.com
Nitrobenzene on Pt(111)Molecular adsorptionDouble H-induced N-O bond dissociationThe overall barrier for nitro group reduction is significantly lower than for benzene (B151609) ring reduction. lboro.ac.uk
Nitrobenzene on Pd/Al₂O₃Vertical or tilted adsorption via a single Pd-O bondH-assisted pathwayAdsorption geometry is inherently linked to high selectivity towards aniline. researcher.liferesearchgate.net
Table 1: Adsorption and Activation Characteristics of Nitrobenzene on Various Catalyst Surfaces.

Hydrogen Activation Mechanisms and Role of Catalyst Electronic Properties

Concurrent with the adsorption of this compound, the catalyst must also activate the hydrogen molecules (H₂), which act as the reducing agent. This process involves the dissociation of the strong H-H bond to generate reactive hydrogen species, typically adsorbed hydrogen atoms (H*), on the catalyst surface. These species are then available to react with the activated nitro and nitroso groups.

The mechanism of hydrogen activation is a cornerstone of hydrogenation catalysis. On many metal-based catalysts, the process involves the heterolytic cleavage of the hydrogen molecule. researchgate.net The catalyst's surface provides active sites that facilitate this dissociation. For example, single-atom catalysts, such as cobalt supported on N-doped carbon (Co-N₄/C), have been studied for their ability to activate H₂. DFT calculations indicate that the rate-determining step for the entire nitrobenzene reduction reaction on this catalyst is the dissociation of hydrogen in the presence of the adsorbed nitrobenzene molecule, with a calculated energy barrier of 1.10 eV. acs.org

The electronic properties of the catalyst play a paramount role in its ability to activate hydrogen. Metal nanoparticles with a higher surface potential can support a stronger electron flow, which accelerates the transfer of electrons from the reducing agent to the nitroaromatic compound. rsc.org In systems using reducing agents like NaBH₄, the catalyst surface activates the borohydride (B1222165) to produce adsorbed H species. rsc.org Similarly, for catalytic transfer hydrogenation, the electronic structure of the catalyst influences the efficiency of hydrogen donation from source molecules. The presence of surface features like lattice oxygen in Mn₂O₃ nanorods has been shown to significantly promote surface electron transfer, leading to excellent catalytic performance in the reduction of nitroaromatics. rsc.org

Once hydrogen is activated, the resulting H* atoms participate in a stepwise reduction of the nitro and nitroso groups. The generally accepted mechanism for nitro group reduction, building on Haber's original proposal, involves a direct pathway through nitroso and hydroxylamine intermediates. rsc.orgacs.org Under the influence of hydrogen, the nitro group is reduced to a nitroso group, which is then further reduced to a hydroxylamine, and finally to an amine. rsc.org

Structure-Activity Relationships in Catalyst Design for Tuning Selectivity and Efficiency

The design of a catalyst with high activity and, crucially, high selectivity for a specific product is guided by understanding the relationship between its structure and its catalytic performance. For a multifunctional molecule like this compound, selectivity is particularly important—for instance, achieving the reduction of the nitro group while leaving the nitroso group intact, or vice versa, or ensuring the complete reduction of both to the corresponding diamine.

Key factors in catalyst design include the choice of the active metal, the nature of the support material, the size and morphology of the metal particles, and the presence of promoters or a second metal in bimetallic systems. qub.ac.uk

Active Metal and Support Interaction: The interaction between the metal and the support can significantly alter the catalyst's electronic properties and, therefore, its activity. For example, single platinum atoms supported on nitrogen-doped carbon have shown exceptional performance in nitrobenzene hydrogenation. researchgate.net A strong interaction between the Pt atoms and specific nitrogen species (C-N=C and bridged -NH) in the carbon support was found to be crucial for the high catalytic activity, achieving a turnover frequency of 42,865 h⁻¹ per Pt atom. researchgate.net

Bimetallic Catalysts: Combining two different metals can create synergistic effects that enhance catalytic performance. mdpi.com A bimetallic CuPd/SiO₂ catalyst with a palladium-enriched surface demonstrates enhanced H₂ activation capabilities. mdpi.com Interestingly, this catalyst exhibits dual reactivity: it can activate nitrobenzene via direct N-O dissociation (characteristic of non-noble metals) and also facilitate fast hydrogenation through the H-transfer pathway (characteristic of noble metals) when H₂ is present. mdpi.com This dual-functionality could be exploited to control reaction pathways.

Particle Size and Morphology: The efficiency of a catalyst is often linked to the size of the metal nanoparticles. Smaller nanoparticles provide a higher surface area and a greater number of exposed active sites. rsc.org The uniform dispersion of these nanoparticles on a suitable carrier material is essential to prevent aggregation and maintain high reactivity. rsc.org

By rationally designing these structural features, it is possible to tune the electronic and geometric properties of the catalyst's active sites. This control allows for the optimization of the adsorption energies of reactants and intermediates, the lowering of activation barriers for desired reaction steps, and ultimately, the steering of the reaction toward a specific product with high efficiency and selectivity. qub.ac.uk

Catalyst SystemKey Structural FeatureObserved Performance MetricReference
Pt/g-C₃N₄ (single-atom)Strong interaction between single Pt atoms and N-species in the supportTurnover Frequency: 42,865 h⁻¹ for nitrobenzene hydrogenation researchgate.net
Pd/NiFe₂O₄-CNLStrong interaction between Pd nanoparticles and magnetizable support100% nitrobenzene conversion; 99% aniline yield; stable for 4 cycles researchgate.net
Cu₂Pd/SiO₂ (bimetallic)Pd-enriched surfaceEnhanced H₂ activation and dual reactivity pathways mdpi.com
Co₁/NPC (single-atom)Unsymmetric Co₁-N₃P₁ coordinationHigh activity and selectivity for hydrogenation of nitroarenes researchgate.net
Table 2: Examples of Structure-Activity Relationships in Catalyst Design for Nitroarene Hydrogenation.

Advanced Derivatives and Future Research Directions

Synthesis and Characterization of Novel 1-Nitro-4-nitrosobenzene Analogues with Tunable Reactivity

The functional core of this compound presents a unique electronic landscape, which can be systematically modified to create a library of analogues with tunable reactivity. The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of the molecule's electrophilic and nucleophilic characteristics, thereby controlling its behavior in subsequent chemical transformations.

Research in this area focuses on introducing both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the benzene (B151609) ring. For instance, the reactivity of nitrosobenzenes in reductive dimerization reactions is enhanced by electron-withdrawing substituents, while electron-donating groups tend to slow the reaction down organic-chemistry.org. This principle allows for the rational design of analogues with predictable reactivity profiles. The synthesis of these novel compounds often employs modern organic chemistry techniques, such as electrophilic ipso-substitution of silyl-substituted benzene derivatives, which offers a regioselective route to substituted nitrosobenzenes nih.govacs.orgresearchgate.net.

Characterization of these new analogues involves a suite of advanced spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the precise structure and connectivity of atoms, while techniques like Fourier-Transform Infrared (FTIR) spectroscopy help in identifying key functional groups.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound Analogues

Substituent (X) PositionSubstituent TypeExample GroupPredicted Effect on Nitroso Group ReactivityPotential Application
Ortho/Meta to Nitro GroupElectron-Donating (EDG)-OCH₃, -CH₃Decreased electrophilicityControlled condensation reactions
Ortho/Meta to Nitro GroupElectron-Withdrawing (EWG)-CF₃, -CNIncreased electrophilicityEnhanced Diels-Alder reactivity
Ortho/Meta to Nitroso GroupSterically Hindering-C(CH₃)₃Modified regioselectivity in addition reactionsProbing reaction mechanisms

Future work will likely involve the synthesis of analogues with more complex functionalities to explore their utility as building blocks in the creation of advanced materials and heterocyclic compounds at.ua.

Exploration of New Reaction Pathways and Catalytic Systems for Sustainable Synthesis

The traditional synthesis of aromatic nitroso compounds often involves harsh reagents and conditions. A significant thrust of future research is the development of sustainable and environmentally friendly synthetic methodologies, aligning with the principles of green chemistry rsc.org. This involves exploring novel reaction pathways and catalytic systems that offer high efficiency, selectivity, and operational simplicity while minimizing waste and energy consumption.

One promising avenue is the use of cost-effective and environmentally benign catalysts. For example, the use of N,N-Diisopropylethylamine (DIPEA) as a catalyst in water at room temperature has been shown to be effective for the synthesis of azoxybenzenes from nitrosobenzenes, a reaction class relevant to this compound chemistry nih.govnih.govacs.org. Another approach involves the oxidation of anilines using hydrogen peroxide in conjunction with catalysts like heteropolyacids, which can offer high conversion rates at.ua.

Table 2: Comparison of Conventional vs. Sustainable Synthesis Approaches

ParameterConventional MethodsFuture Sustainable Methods
Oxidizing AgentsStoichiometric heavy metal oxidants (e.g., Na₂Cr₂O₇)Catalytic H₂O₂, Oxone, O₂ (from air)
CatalystsOften requires precious metalsMetal-free catalysts (e.g., DIPEA), earth-abundant metal catalysts, photocatalysts
SolventsVolatile organic compounds (VOCs)Water, bio-based solvents, or solvent-free conditions
Energy InputHigh temperaturesRoom temperature, visible light energy
ProcessMulti-step synthesisOne-pot, continuous flow reactions

Future research will focus on designing highly active and recyclable catalysts, exploring solvent-free reaction conditions, and integrating continuous flow technologies for safer and more scalable production acs.org.

Integration of Advanced Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental validation is revolutionizing chemical research. For this compound and its derivatives, this integrated approach allows for the prediction of molecular properties and reactivity before a single experiment is conducted, saving significant time and resources rsc.orgrsc.org.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of nitroaromatic compounds researchgate.netunpatti.ac.idresearchgate.net. DFT calculations can elucidate how substituents affect the geometry, stability, and orbital energies of this compound analogues rsc.org. This information is invaluable for predicting how a novel derivative will behave in a chemical reaction. For instance, computational studies have been successfully combined with experiments to understand the reactivity and regioselectivity of the nitrosoarene ene reaction nih.gov.

Beyond predicting reactivity, computational models are being developed to forecast the functional properties of these molecules. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with physical or biological properties, can be built using descriptors derived from DFT calculations nih.govresearchgate.net. This approach has been used to predict the mutagenicity of nitroaromatic compounds, showcasing the potential for in silico screening of new derivatives for desired characteristics or potential hazards nih.govacs.org.

Table 3: Role of Computational and Experimental Methods in Derivative Research

Research PhaseComputational MethodologyExperimental MethodologySynergistic Outcome
DesignDFT calculations to predict electronic properties and stability of virtual analogues.N/APrioritization of synthetic targets with desired properties.
SynthesisModeling of reaction pathways and transition states to predict feasibility.Development of synthetic routes and catalyst screening.Rational selection of reaction conditions and catalysts.
CharacterizationPrediction of spectroscopic data (e.g., NMR, IR spectra). researchgate.netSpectroscopic analysis (NMR, IR, Mass Spec) of synthesized compounds.Confirmation of structure and validation of computational models.
Reactivity AnalysisCalculation of reaction energies and activation barriers. nih.govKinetic studies and product analysis of reactions.Deep mechanistic understanding and validated predictive models.

The future of this field lies in creating a feedback loop where experimental results are used to refine and improve the accuracy of computational models, leading to increasingly powerful predictive capabilities for designing the next generation of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-nitro-4-nitrosobenzene, and how can purity be optimized?

  • Methodology : The compound is traditionally synthesized via the Bamberger method, involving the reduction of nitrobenzene with zinc dust and ammonium chloride to form phenylhydroxylamine, followed by oxidation with potassium dichromate or peracetic acid to yield this compound . Purification via sublimation is recommended to isolate high-purity crystals . Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis (literature values: ~72–76°C) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Store in a locked, ventilated area away from ignition sources, using airtight containers to prevent degradation . Use PPE including nitrile gloves, chemical-resistant goggles, and lab coats. Install emergency eyewash stations and safety showers. For spills, neutralize with inert absorbents and dispose via certified hazardous waste facilities .

Q. How can researchers characterize the structural and thermal properties of this compound?

  • Methodology : Employ Fourier-transform infrared spectroscopy (FTIR) to identify nitroso (C-N=O) and nitro (NO₂) functional groups. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal stability and decomposition pathways. Cross-reference enthalpy data (ΔfH°solid) with NIST thermodynamic databases .

Advanced Research Questions

Q. How does this compound participate in electrochemical synthesis of benzenesulfonamide derivatives?

  • Methodology : In reductive-controlled potential electrolysis, this compound acts as an intermediate. At −1.1 V/Ag/AgCl, nitro groups are reduced to amines, while the compound oxidizes to form reactive intermediates that couple with nucleophiles like arylsulfinic acids. Optimize applied potential and pH to control reaction selectivity .

Q. What contradictions exist in reported thermodynamic data for this compound, and how can they be resolved?

  • Methodology : Discrepancies in enthalpy of combustion (ΔcH°solid) may arise from differing purification methods or measurement techniques. Compare datasets from NIST and independent calorimetry studies. Use computational methods (e.g., DFT) to model thermodynamic properties and validate experimental results .

Q. How can researchers mitigate byproduct formation during the synthesis of this compound?

  • Methodology : Byproducts like azoxybenzene or nitrobenzene derivatives may form due to over-oxidation or incomplete reduction. Optimize stoichiometry of zinc dust and ammonium chloride to control reduction efficiency. Use low-temperature oxidation (0–5°C) with dilute potassium dichromate to minimize side reactions .

Q. What role does this compound play in photochemical or catalytic applications?

  • Methodology : As a nitrosoarene, it can act as a photoswitch or ligand in transition-metal catalysis. Investigate its UV-Vis absorption spectra (λmax ~400–500 nm) to assess photostability. Explore its coordination behavior with palladium or copper catalysts in cross-coupling reactions .

Q. How does solvent choice influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity at the nitroso group, facilitating reactions with amines or thiols. Conduct kinetic studies in varying solvents to quantify reaction rates and selectivity. Monitor intermediates via in situ NMR .

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